5'-O-[(L-Methionyl)-sulphamoyl]adenosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves the coupling of L-methionine with adenosine through a sulphamoyl linkage. The reaction typically requires the activation of the carboxyl group of L-methionine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route, including the use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine can undergo various chemical reactions, including:
Oxidation: The sulphur atom in the methionyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulphamoyl group can be reduced to form amines.
Substitution: The amino groups in the adenosine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine has several potential scientific research applications, including:
Chemistry: It can be used as a model compound to study sulphamoyl linkages and their reactivity.
Biology: It may serve as a tool to investigate the role of methionine and adenosine derivatives in biological systems.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in targeting enzymes or pathways involving methionine or adenosine.
Industry: It may find applications in the development of novel pharmaceuticals or biochemical reagents.
Mechanism of Action
The mechanism of action of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is methionine–tRNA ligase , an enzyme involved in protein synthesis. The compound may inhibit this enzyme by mimicking the natural substrate, thereby interfering with the translation process . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
S-Adenosyl methionine (SAM): A common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation.
Adenosine 5’-monophosphate (AMP): A nucleotide that plays a key role in cellular energy transfer.
Uniqueness
5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine is unique due to its sulphamoyl linkage, which is not commonly found in naturally occurring nucleotides. This structural feature may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H25N7O7S2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-5-[(4S)-6-amino-1,4-dihydropurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylsulfanylbutanoyl]sulfamate |
InChI |
InChI=1S/C15H25N7O7S2/c1-30-3-2-7(16)14(25)21-31(26,27)28-4-8-10(23)11(24)15(29-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,13,15,23-24H,2-4,16-17H2,1H3,(H,18,19)(H,21,25)/t7-,8+,10+,11-,13+,15-/m1/s1 |
InChI Key |
SQDXXTAOGLOMRP-JJWYTCDVSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)NS(=O)(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(NC=N[C@H]32)N)O)O)N |
Canonical SMILES |
CSCCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(NC=NC32)N)O)O)N |
Origin of Product |
United States |
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